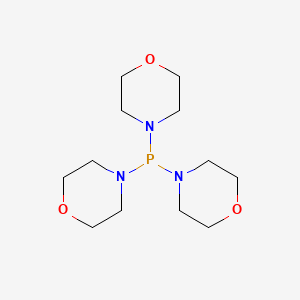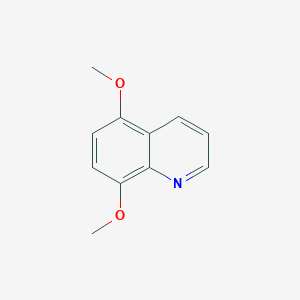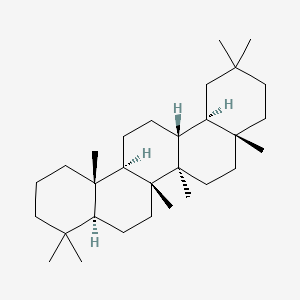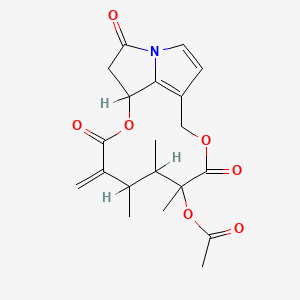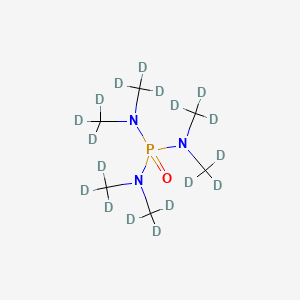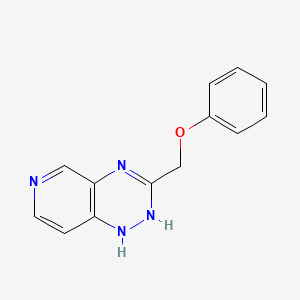
1,3-Indandione, 2-(4-methylphenyl)-
Overview
Description
1,3-Indandione, 2-(4-methylphenyl)-, also known as 4-Methyl-2-phenyl-1,3-indandione (MPI), is a synthetic organic compound. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. MPI is widely used in scientific research, especially in the field of biochemistry and pharmacology.
Scientific Research Applications
Crystal Structure and Molecular Interaction
The study by Özbey et al. (1994) focuses on the crystal structure of a related compound, 2-Methyl-2-(4-nitrophenylazo)-1,3-indandione, illustrating the spatial arrangement and interaction within the molecule. The investigation reveals that the five-membered ring of the indandione moiety adopts an envelope conformation, highlighting steric hindrance effects between molecular groups. This research provides foundational knowledge on the molecular interactions and structural characteristics of similar indandione compounds (Özbey et al., 1994).
Electrochemical Synthesis and Michael Addition
Ameri et al. (2014) describe an electrochemical method for synthesizing a new bis-quinone derivative using 1,3-indandione in green media. This process utilizes the electro-oxidation of 4-methyl catechol in the presence of 1,3-indandione, leading to a facile and one-pot synthesis that highlights the utility of 1,3-indandione in electro-organic synthesis and its potential in creating complex organic molecules (Ameri et al., 2014).
Polarographic and Spectrophotometric Analysis
The work by Morsi et al. (1983) explores the polarographic and spectrophotometric behavior of 2-phenylazo-1,3-indandione, proposing a mechanism for the reduction of electroactive groups. This study provides insight into the electrochemical properties of indandione derivatives, which could be relevant for analytical and synthetic applications in chemistry (Morsi et al., 1983).
Biological Activities and Inhibition Mechanisms
Kouzi et al. (2019) investigate the biological activities of 2-Arylidene-1-indandiones, including their antioxidant and enzyme inhibitory properties. This study underscores the potential of indandione derivatives as pleiotropic agents with applications in therapeutic and pharmacological contexts, offering insights into their multifunctional molecular mechanisms (Kouzi et al., 2019).
Coordination Chemistry and Complexation Properties
Ahmedova et al. (2009) delve into the synthesis, characterization, and coordination properties of 2-substituted 1,3-indandiones and their metal complexes. This research highlights the potential of indandione derivatives in forming complexes with metal ions, suggesting applications in materials science and coordination chemistry (Ahmedova et al., 2009).
properties
IUPAC Name |
2-(4-methylphenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-10-6-8-11(9-7-10)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRVEOMTWFQDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226519 | |
| Record name | 1,3-Indandione, 2-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7561-48-0 | |
| Record name | 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7561-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Indandione, 2-(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Indandione, 2-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7561-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



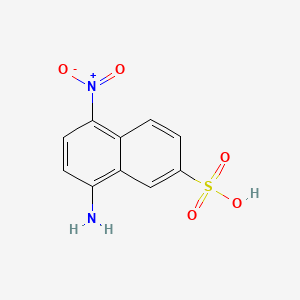



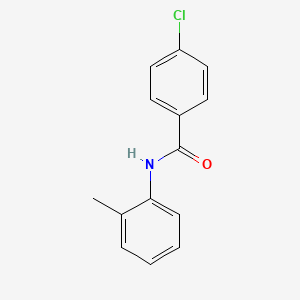
![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)
